molecular formula C15H19N5OS B2610969 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea CAS No. 392236-98-5

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea

Cat. No. B2610969
CAS RN: 392236-98-5
M. Wt: 317.41
InChI Key: FZFXQSNWJRPSFK-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea, also known as DPTU, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiourea derivative that has been synthesized through a variety of methods and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activity

Thiourea derivatives, including compounds related to "1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea," have been extensively studied for their synthesis methods and potential biological activities. For instance, N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea, a closely related compound, has demonstrated significant anticonvulsant activity in vivo. This highlights the potential of such compounds in the development of new therapeutic agents (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Antimicrobial Agents

The incorporation of thiourea and pyrazole moieties into compounds has been shown to enhance their antimicrobial properties. Novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea, have displayed promising antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial drug development (Khidre & Radini, 2021).

Heterocyclic Synthesis

The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis. This underscores its role in the development of new compounds with potential pharmaceutical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Anticonvulsant Activity

The structural modification of thiourea derivatives to include various substituents has been explored for enhancing their anticonvulsant activities. For example, urea/thiourea derivatives have been synthesized and evaluated for their efficacy in protecting against convulsions, with certain derivatives showing significant effectiveness. This research avenue is crucial for the development of new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).

Radical Scavenging and Protection

Thiourea and its derivatives have been identified as potent scavengers of hydroxyl radicals, offering protective effects against oxidative damage. This property is significant in the context of their potential therapeutic applications, particularly in diseases associated with oxidative stress (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-10(2)17-18-15(22)16-13-11(3)19(4)20(14(13)21)12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFXQSNWJRPSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea

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